molecular formula C14H12BrNO4S B11021465 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid

Cat. No.: B11021465
M. Wt: 370.22 g/mol
InChI Key: AAMMHGXIMZVDDB-CYBMUJFWSA-N
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Description

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid is an organic compound with the molecular formula C14H12BrNO4S This compound is characterized by the presence of a bromobenzenesulfonamido group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or similar organic solvents

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid is unique due to the combination of the bromobenzenesulfonamido group and the phenylacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

(2R)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid

InChI

InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m1/s1

InChI Key

AAMMHGXIMZVDDB-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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